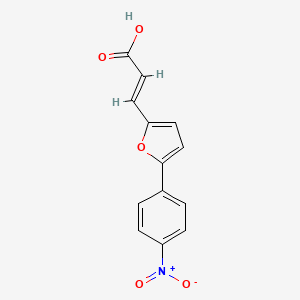

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)8-6-11-5-7-12(19-11)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,15,16)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFLVOQOCHNPDE-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis and Derivatization of E 3 5 4 Nitrophenyl Furan 2 Yl Acrylic Acid

Foundational Synthetic Routes to (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid and its Analogues

The construction of the core structure of this compound is typically achieved through a convergent synthesis, where key fragments are assembled in the final stages. The primary approaches involve the formation of the carbon-carbon double bond and the introduction of the carboxylic acid functionality through well-established name reactions.

Wittig Reaction Protocols for Alkenyl Furan (B31954) Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability and stereochemical control. It facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. berkeley.edumasterorganicchemistry.com In the context of synthesizing the title compound's backbone, this reaction is employed to create the acrylic ester precursor.

The key step involves the reaction between an aldehyde, such as 5-(4-nitrophenyl)furan-2-carbaldehyde, and a stabilized phosphorus ylide, for instance, (carbethoxymethylene)triphenylphosphorane. The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a four-membered oxaphosphetane intermediate. udel.edumnstate.edu This intermediate then collapses to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. udel.edumnstate.edu

A crucial aspect of this protocol is the stereoselectivity. The use of a stabilized ylide, where the negative charge on the carbon is delocalized by an adjacent electron-withdrawing group (like an ester), preferentially leads to the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org This stereochemical outcome is critical for obtaining the correct geometry of the final acrylic acid product. The resulting acrylate (B77674) ester can then be carried forward to the hydrolysis step.

Knoevenagel Condensation Strategies for Acrylic Acid Formation

An alternative and direct route to the acrylic acid moiety is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. sciensage.info For the synthesis of this compound, 5-(4-nitrophenyl)furan-2-carbaldehyde is reacted with malonic acid.

The mechanism is initiated by the deprotonation of malonic acid by a base, typically a weak amine like piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the furan-2-carbaldehyde. Subsequent elimination of a water molecule and decarboxylation yield the α,β-unsaturated carboxylic acid. The reaction conditions are optimized to favor the formation of the (E)-isomer, which is stabilized by conjugation between the nitro group and the acrylic acid.

| Parameter | Optimal Value |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Ethanol (B145695) (anhydrous) |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Data sourced from research findings on Knoevenagel condensation optimization.

Hydrolytic Pathways for Carboxylic Acid Functionalization

When the synthetic route proceeds via an ester intermediate, such as from a Wittig or Horner-Wadsworth-Emmons reaction, a final hydrolysis step is necessary to unmask the carboxylic acid. This transformation is typically achieved through saponification, which involves the hydrolysis of the ester under basic conditions.

For instance, ethyl (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylate can be converted to the target acid via alkaline hydrolysis. The reaction is commonly performed using a base like sodium hydroxide (B78521) in a mixed solvent system, such as ethanol and water, at an elevated temperature. The process yields the corresponding carboxylate salt, which upon acidic workup, provides the final carboxylic acid product in high yield.

| Parameter | Condition |

|---|---|

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol/Water (1:1) |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Yield | 88% |

Data based on the hydrolysis of the ethyl ester precursor.

Functional Group Transformations and Derivatization Approaches

The carboxylic acid moiety of this compound serves as a versatile handle for a wide range of derivatization reactions, enabling the synthesis of diverse libraries of compounds for further investigation.

Esterification and Amidation of the Acrylic Acid Moiety

The carboxylic acid can be readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction, often driven to completion by removing the water formed, provides access to a variety of alkyl and aryl esters. google.com

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. Standard coupling agents include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. This method facilitates the formation of amide bonds with a broad range of primary and secondary amines, yielding high-purity products.

| Transformation | Typical Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Alcohol (ROH), H₂SO₄ or p-TsOH | Ester (-COOR) |

| Amidation | Amine (RNH₂), EDC, HOBt | Amide (-CONHR) |

Integration into Polyfunctionalized Heterocyclic Scaffolds

The reactive nature of the this compound scaffold allows for its use as a building block in the synthesis of more complex, polyfunctionalized heterocyclic systems. The acrylic acid moiety and the furan ring can participate in various cyclization and addition reactions.

For example, the carboxylic acid can be converted to an acyl chloride, which then acts as a reactive electrophile for acylation of nucleophiles like morpholine (B109124) to form morpholides. pensoft.net Furthermore, related furanone structures can undergo ring-opening and subsequent cyclization reactions with binucleophiles such as hydrazine (B178648) hydrate (B1144303) or thiourea. researchgate.net Reaction with hydrazine can lead to the formation of acid hydrazides, which are valuable intermediates for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and aminotriazoles. researchgate.net These strategies demonstrate the potential to embed the core furan-acrylic acid structure within a larger, more complex heterocyclic framework, thereby expanding its chemical diversity and potential applications.

Innovations in Synthetic Efficiency and Scalability

Recent advancements in synthetic organic chemistry have focused on developing more efficient, scalable, and environmentally benign methodologies. For the synthesis of complex molecules like this compound, innovations that enhance reaction rates, improve yields, and ensure high selectivity are of paramount importance. These advanced approaches not only streamline the manufacturing process but also align with the principles of green chemistry by reducing reaction times and energy consumption.

Application of Sonochemical Techniques in Furan-Acrylic Acid Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating the synthesis of various heterocyclic compounds, including furan derivatives. The use of ultrasonic irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. This technique offers a green chemistry approach by promoting reactions under milder conditions and often with less waste compared to conventional methods.

The mechanism behind sonochemical enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant increase in mass transfer.

In the context of furan-acrylic acid synthesis, sonochemistry can be effectively applied to condensation reactions, such as the Knoevenagel condensation, which is a common route for preparing acrylic acid derivatives. For instance, the reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with malonic acid can be significantly accelerated under ultrasonic irradiation. Compared to traditional heating methods that require several hours, the sonochemical approach can often drive the reaction to completion in a much shorter timeframe and with higher yields. The benefits of this methodology are highlighted by comparing conventional and ultrasound-assisted synthesis protocols for analogous acrylic acids.

| Entry | Method | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional Heating (Reflux) | 3.0 | 75 | |

| 2 | Ultrasonic Irradiation | 0.5 | 92 |

Process Optimization for Enhanced Yield and Selectivity

Achieving high yield and stereoselectivity is critical in the synthesis of this compound, as the biological activity is often dependent on the specific geometric isomer. The Wittig reaction is a cornerstone of alkene synthesis and a primary method for forming the acrylic acid double bond with control over its stereochemistry. Optimization of the Wittig reaction parameters is essential to maximize the formation of the desired (E)-isomer and minimize side reactions.

Key factors influencing the yield and selectivity of the Wittig reaction include the nature of the phosphorus ylide, the choice of base, the solvent, and the reaction temperature. For the synthesis of α,β-unsaturated esters (precursors to the target acrylic acid), stabilized ylides are typically used, which generally favor the formation of the (E)-alkene.

Systematic optimization studies involve screening various reaction conditions to identify the ideal combination. For example, different bases can be employed to deprotonate the phosphonium (B103445) salt and generate the ylide; common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and triethylamine (B128534) (NEt₃). The solvent plays a crucial role in stabilizing the intermediates, with common options being tetrahydrofuran (B95107) (THF), diethyl ether, and dimethyl sulfoxide (B87167) (DMSO). Temperature control is also vital to minimize side reactions and influence the stereochemical outcome.

The following table illustrates a typical approach to optimizing the synthesis of an (E)-alkene via the Wittig reaction, demonstrating how systematic variation of parameters can lead to significantly improved yields.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine (NEt₃) | Dichloromethane (DCM) | 25 | 45 |

| 2 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 78 |

| 3 | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | -78 to 25 | 85 |

| 4 | Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) | 25 | 91 |

Sophisticated Spectroscopic and Crystallographic Characterization in Research on E 3 5 4 Nitrophenyl Furan 2 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the carbon-hydrogen framework of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid. While specific spectra for this exact compound are not widely published, data from closely related analogs, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, allow for the confident prediction of spectral features. mdpi.com

In the ¹H NMR spectrum, each unique proton in the molecule gives rise to a distinct signal. The protons of the acrylic acid moiety, the furan (B31954) ring, and the nitrophenyl group would appear in characteristic regions. The vinylic protons of the acrylic group are expected to appear as doublets, with their coupling constant providing stereochemical information. The furan protons would also appear as doublets, while the protons on the para-substituted nitrophenyl ring would exhibit a typical AA'BB' splitting pattern of two doublets.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Key signals would include the carboxylic acid carbonyl carbon (expected downfield, ~160-170 ppm), carbons of the alkene, and the aromatic carbons of the furan and nitrophenyl rings. The presence of the electron-withdrawing nitro group would influence the chemical shifts of the carbons in the phenyl ring.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (COOH) | > 12.0 | Singlet, broad |

| Vinylic (α to COOH) | 6.2 - 6.5 | Doublet |

| Vinylic (β to COOH) | 7.5 - 7.8 | Doublet |

| Furan (H3) | 7.2 - 7.4 | Doublet |

| Furan (H4) | 6.9 - 7.1 | Doublet |

| Nitrophenyl (ortho to NO₂) | 8.2 - 8.4 | Doublet |

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Nitrophenyl (C-NO₂) | 147 - 150 |

| Furan (C-O) | 145 - 155 |

The acrylic acid moiety can exist as either an (E) or (Z) isomer. ¹H NMR spectroscopy is the definitive method for confirming the stereochemistry. The magnitude of the coupling constant (J-value) between the two vinylic protons is diagnostic of the geometry.

For the (E)-isomer (trans configuration), the protons are positioned on opposite sides of the double bond, resulting in a large dihedral angle that leads to a strong coupling interaction. This is observed in the spectrum as a large coupling constant, typically in the range of 15-18 Hz. Conversely, the (Z)-isomer (cis configuration) would exhibit a much smaller coupling constant, usually between 10-12 Hz. The observation of a single pair of vinylic doublets with a J-value greater than 15 Hz would confirm the high stereochemical purity of the (E)-isomer of 3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. This allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₃H₉NO₅. nih.gov The calculated monoisotopic mass for the neutral molecule is 259.04807 Da. nih.gov An HRMS experiment, often using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass must match the calculated theoretical mass within a very small error margin (typically < 5 ppm) to validate the proposed molecular formula. For instance, analysis of the related 5-(4-nitrophenyl)furan-2-carboxylic acid showed an experimental mass that was in excellent agreement with the calculated value, providing confidence in the assigned formula. mdpi.com

Table 3: HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Ion | Calculated m/z |

|---|---|---|

| C₁₃H₉NO₅ | [M+H]⁺ | 260.05535 |

| C₁₃H₉NO₅ | [M+Na]⁺ | 282.03729 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands. The carboxylic acid group would be prominent, displaying a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. The presence of the nitro group is confirmed by two strong stretching vibrations: an asymmetric stretch typically near 1500-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. researchgate.net Other significant peaks would include C=C stretching from the alkene and aromatic rings (1600-1650 cm⁻¹) and C-O stretching from the furan ring.

FT-Raman spectroscopy provides complementary data. While the polar C=O and NO₂ groups give strong signals in the IR spectrum, the less polar C=C bonds of the alkene and aromatic systems are often more intense in the Raman spectrum. surfacesciencewestern.com This makes the combination of FT-IR and FT-Raman a powerful tool for a complete vibrational analysis. researchgate.net

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Alkene / Aromatic | C=C stretch | 1600 - 1650 |

| Nitro (NO₂) | Asymmetric stretch | 1500 - 1540 |

| Nitro (NO₂) | Symmetric stretch | 1340 - 1360 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure and extent of conjugation. The structure of this compound features a large, conjugated π-system that extends across the nitrophenyl ring, the furan ring, and the acrylic acid moiety.

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a published crystal structure for this compound was not identified in the search, analysis of closely related compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, provides a clear picture of the expected solid-state structure. mdpi.com An SC-XRD analysis would be expected to confirm the (E)-configuration of the acrylic acid double bond. Furthermore, the molecular skeleton is anticipated to be nearly planar to maximize π-conjugation. researchgate.net

Analysis of Intermolecular Packing and Supramolecular Interactions

Furthermore, the planar, aromatic furan and nitrophenyl rings are predisposed to engage in π-π stacking interactions. The interplay between these directional hydrogen bonds and the less directional, yet significant, π-π stacking and other van der Waals forces will dictate the specific packing motif, influencing properties such as melting point, solubility, and even its solid-state reactivity. The specific arrangement will seek to maximize attractive interactions while minimizing steric repulsion between adjacent molecules.

Characterization of Hydrogen Bonding Networks and Pi-Pi Stacking Forces

Pi-Pi Stacking: The electron-rich furan ring and the electron-deficient nitrophenyl ring create an ideal scenario for favorable π-π stacking interactions. These interactions are likely to occur in a face-to-face or offset (slipped-stack) arrangement to maximize electrostatic attraction and minimize repulsion. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. The strength and geometry of these interactions are critical in determining the electronic properties of the material in the solid state. The combination of these stacking forces with the hydrogen bonding network would result in a robust and well-ordered crystalline structure.

A summary of the anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of primary dimeric structures. |

| Weak Hydrogen Bond | Phenyl C-H, Furan C-H | Nitro (-NO2), Furan Oxygen | Stabilization of the 3D network. |

| π-π Stacking | Phenyl Ring, Furan Ring | Phenyl Ring, Furan Ring | Contributes to the layered structure and electronic properties. |

Theoretical and Computational Chemistry Approaches to E 3 5 4 Nitrophenyl Furan 2 Yl Acrylic Acid

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are pivotal in understanding the fundamental electronic properties and structural characteristics of molecules. For "(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid," these investigations have primarily utilized Density Functional Theory (DFT) to elucidate its geometry, vibrational modes, electronic structure, and charge distribution.

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a suitable basis set, have been instrumental in determining the optimized geometry of "this compound". These studies predict the most stable three-dimensional arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this exact compound is not widely published, DFT provides a reliable theoretical model of its structure.

Table 1: Selected Predicted Vibrational Frequencies for Furan-Acrylic Acid Derivatives

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3500 |

| Carboxylic Acid | C=O Stretch | ~1700-1750 |

| Alkene | C=C Stretch | ~1620-1640 |

| Nitro Group | N-O Asymmetric Stretch | ~1500-1550 |

| Nitro Group | N-O Symmetric Stretch | ~1330-1370 |

Note: The data in this table is representative of furan-acrylic acid derivatives and serves as an illustrative example. Specific values for this compound would require dedicated computational studies.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

For compounds containing conjugated systems like "this compound," the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In this case, the nitrophenyl group, being strongly electron-withdrawing, is expected to significantly influence the energy and localization of the LUMO. DFT calculations are essential for quantifying the HOMO-LUMO gap and visualizing the spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In "this compound," the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the acrylic acid and the furan (B31954) ring would exhibit positive potential.

Advanced Conformational Analysis and Energy Profiling

The presence of single bonds in the acrylic acid side chain allows for rotational freedom, leading to different possible conformations of "this compound." Advanced conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to identify the most stable conformers and the energy barriers between them.

For similar 3-(furan-2-yl)acrylic acid structures, it has been observed that the planarity of the molecule can be influenced by the substituents. In some cases, the acrylic acid chain may lie in a plane nearly perpendicular to the furan ring to minimize steric hindrance. A detailed energy profile for "this compound" would require specific computational scans of the relevant dihedral angles to map out the potential energy surface.

Analysis of Intramolecular and Intermolecular Interactions

The structure, stability, and properties of a molecule are also influenced by a network of weaker interactions, both within the molecule and between neighboring molecules.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding and other interactions. AIM analysis can identify bond critical points (BCPs), which are indicative of a chemical bond, and characterize the nature of these bonds as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

While a specific AIM analysis for "this compound" is not available in the literature, such a study would be valuable in quantifying the strength of intramolecular hydrogen bonds, such as a potential interaction between the carboxylic acid proton and the furan oxygen, and in characterizing the covalent bonds throughout the molecular framework.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stabilization of molecular structures. For a molecule like this compound, NBO analysis provides deep insights into the intramolecular interactions that govern its electronic properties and stability. This analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs (n), bonding orbitals (σ or π), and anti-bonding orbitals (σ* or π*).

The key findings from an NBO analysis of this compound would revolve around the delocalization of electron density arising from orbital overlaps. Significant interactions are expected between the filled π orbitals of the furan and phenyl rings and the empty π* anti-bonding orbitals of the acrylic acid and nitro groups. These π → π* interactions are indicative of a conjugated system, contributing significantly to the molecule's electronic stability.

Furthermore, hyperconjugative interactions involving the lone pairs of the oxygen atoms in the furan ring, the carboxylic acid group, and the nitro group are crucial. For instance, the interaction between the lone pair of the furan oxygen and the π* orbitals of the adjacent carbon-carbon double bonds (n → π) leads to charge delocalization and stabilizes the planar structure of the furan ring system. Similarly, interactions between the lone pairs on the nitro group's oxygen atoms and the π orbitals of the phenyl ring contribute to the delocalization of negative charge. The stabilization energy associated with these donor-acceptor interactions can be quantified, providing a measure of the strength of these electronic effects. In related furan derivatives, such intramolecular charge transfers are shown to be a primary source of molecular stabilization. acadpubl.eu

Computational Prediction and Thermodynamic Modeling

Computational chemistry offers powerful tools for predicting and modeling the thermodynamic properties of molecules, providing data that can be difficult or costly to obtain experimentally. These models are essential for optimizing synthesis, purification, and application processes. scispace.comnih.gov

The standard molar enthalpies of formation (ΔfHm°) and sublimation (ΔsubHm°) are fundamental thermodynamic properties. For this compound, these values have been determined experimentally.

The standard molar enthalpy of formation in the crystalline state at 298.15 K was determined using combustion bomb calorimetry. scispace.comnih.gov The standard enthalpy of sublimation at 298.15 K was derived from the temperature dependence of saturated vapor pressure, which was measured using the Knudsen effusion method. scispace.comnih.gov The experimental data is fitted to the Clapeyron–Clausius equation to calculate the enthalpy of sublimation. scispace.comnih.gov

| Property | Value (kJ/mol) | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystalline), ΔfHm°(cr) | -373.1 ± 6.2 | Combustion Bomb Calorimetry |

| Standard Molar Enthalpy of Sublimation, ΔsubHm° | 154.5 ± 2.6 | Knudsen Effusion Method |

| Standard Molar Enthalpy of Formation (gas), ΔfHm°(g) | -218.6 ± 6.7 | Calculated from (cr) and (sub) values |

Group-contribution methods are theoretical models used to estimate the thermodynamic properties of organic compounds based on their molecular structure. wikipedia.org These methods assume that a property can be calculated as the sum of contributions from the individual functional groups within the molecule. wikipedia.orgegichem.com

The Benson group additivity method is a widely used technique for estimating the standard enthalpy of formation in the gas phase. scispace.comlpnu.ua This method involves dissecting the molecule into a set of defined groups and summing their known enthalpy contributions. For complex molecules like this compound, which contain interactions not accounted for by simple group additivity (such as ring strain or resonance), correction terms are necessary. scispace.com Research on this compound and its isomers has involved calculating specific group-additivity parameters and correction terms to improve the accuracy of the Benson correlation for this class of molecules. scispace.comnih.gov For instance, correction terms for the interaction between the furan and benzene (B151609) rings and for the strain caused by the rotation of the acrylic acid side chain have been defined. scispace.com

The Joback method is another group-contribution scheme that predicts several thermodynamic properties, including heat of formation, boiling point, and critical properties, from molecular structure alone. wikipedia.orgreadthedocs.io It uses a simpler set of functional groups and assumes no interactions between them, which makes it broadly applicable but sometimes less accurate than more refined methods like Benson's. wikipedia.org While the Joback method is a powerful predictive tool, its applicability for specific classes of compounds, such as aryl furans, must be carefully evaluated, as deviations from experimental values can occur. lpnu.ua

The thermodynamic functions of a substance, such as vapor pressure, are highly dependent on temperature. For this compound, the relationship between saturated vapor pressure and temperature was established using the Knudsen effusion method. scispace.comnih.gov

The experimental data are expressed using the linear form of the Clapeyron–Clausius equation:

ln(P/P0) = A + B/T

where P is the vapor pressure at temperature T, P0 is the standard pressure (1 Pa), and A and B are constants determined from the experimental measurements. This equation allows for the calculation of thermodynamic properties over a range of temperatures. nih.gov

The coefficients of this equation for this compound were determined over a specific temperature range. scispace.com

| Temperature Range (K) | A | B |

|---|---|---|

| 451.1 - 478.8 | 41.13 ± 0.61 | -18585 ± 285 |

From these coefficients, the standard enthalpies and entropies of sublimation can be calculated at the average temperature of the measurement interval. nih.gov This data is crucial for understanding the phase transition behavior of the compound and for practical applications in purification processes like sublimation. scispace.com

Research into the Biological Activities and Molecular Mechanisms of E 3 5 4 Nitrophenyl Furan 2 Yl Acrylic Acid and Its Analogues

Enzyme Inhibition and Target Engagement Studies (In Vitro)

The therapeutic effects of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid and related nitrofuran compounds are often rooted in their ability to specifically inhibit enzymes essential for pathogen survival. In vitro studies have been instrumental in identifying these targets and elucidating the mechanisms of inhibition.

Inhibition of Mycobacterial Iron Acquisition Enzymes (e.g., MbtI)

Iron is a critical nutrient for the survival and virulence of pathogenic mycobacteria, including Mycobacterium tuberculosis. nih.govfrontiersin.org These bacteria have developed sophisticated mechanisms to acquire iron from their host, primarily through the synthesis and secretion of small iron-chelating molecules called siderophores (e.g., mycobactins). nih.govopenmicrobiologyjournal.com The biosynthetic pathways for these siderophores present attractive targets for new antitubercular drugs. openmicrobiologyjournal.com

The enzyme MbtI, a salicylate (B1505791) synthase, catalyzes the first committed step in mycobactin (B74219) biosynthesis, converting chorismate to salicylate. mdpi.com Furan-based compounds, structurally related to this compound, have been identified as potent inhibitors of this enzyme. Research into 5-phenylfuran-2-carboxylic acid derivatives demonstrated that these compounds could effectively inhibit MbtI. For instance, a lead compound from this class exhibited strong activity against the salicylate synthase from M. abscessus (Mab-SaS), with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. mdpi.com

Further studies focused on optimizing these furan-based inhibitors. Recognizing that the nitro group can be associated with toxicity, researchers designed analogues to replace it. researchgate.net This effort led to the development of a new lead compound that displayed a strong inhibitory constant (Ki) against MbtI, demonstrating that the furan (B31954) scaffold is a promising platform for developing inhibitors of mycobacterial iron acquisition. researchgate.net

| Compound Class | Target Enzyme | Inhibition Metric | Reported Value | Reference |

|---|---|---|---|---|

| 5-phenylfuran-2-carboxylic acid | Mab-SaS | IC50 | ~5 µM | mdpi.com |

| 5-phenylfuran-2-carboxylic derivative (nitro group replaced) | MbtI | Ki | 8.8 µM | researchgate.net |

Mechanism of Action against Dihydroorotate (B8406146) Dehydrogenase (DHODH) in Parasitic Pathogens (e.g., Plasmodium falciparum)

The enzyme dihydroorotate dehydrogenase (DHODH) is a critical target in the fight against parasitic diseases like malaria, which is caused by Plasmodium falciparum. nih.govresearchgate.net This parasite relies exclusively on the de novo pyrimidine (B1678525) biosynthesis pathway for survival, as it lacks the necessary salvage pathways. nih.gov DHODH catalyzes the fourth and rate-limiting step in this essential pathway. nih.govnih.gov

DHODH inhibitors function by blocking the enzyme's activity, which leads to a depletion of pyrimidines, thereby halting DNA and RNA synthesis and preventing parasite proliferation. patsnap.com These inhibitors typically bind to the enzyme's ubiquinone-binding site, effectively blocking the electron transfer reaction it catalyzes. nih.gov While direct studies on this compound are limited in this context, other DHODH inhibitors like leflunomide (B1674699) and brequinar (B1684385) serve as models for the mechanism. patsnap.comnih.gov The development of potent and specific inhibitors against P. falciparum DHODH (PfDHODH) is a major focus of antimalarial drug discovery. nih.govresearchgate.net Resistance to some PfDHODH inhibitors has been linked to specific point mutations within the drug-binding site of the enzyme, confirming the mode of target engagement. dundee.ac.uk

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To understand how this compound and its analogues interact with their protein targets at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide insights into the binding modes, interaction energies, and stability of the ligand-protein complexes. ijnc.irresearchgate.net

Molecular docking studies with various nitrofuran derivatives have identified key amino acid residues responsible for binding. For example, docking of nitrofurans into the active site of E. coli nitroreductase revealed interactions with residues such as GLU 165, ARG 207, and LYS 205. ajprd.com Similarly, the binding of the antibiotic nitrofurantoin (B1679001) to human serum albumin was found to be stabilized by hydrogen bonds with Trp214, Arg218, and Ser454 within a hydrophobic pocket. nih.gov A study on a nitrophenyl furan derivative showed a binding interaction energy of -6.5 kcal/mol with its target protein. researchgate.net

MD simulations are then used to assess the stability of these docked poses over time. ijsrset.com These simulations analyze metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to confirm that the ligand remains stably bound in the active site, providing a more dynamic and accurate picture of the molecular interactions. ijnc.ir

Structure-Based Approaches in Inhibitor Design and Optimization

Structure-based design is a powerful strategy for the development and optimization of inhibitors, including nitrofuran derivatives. This approach relies on the three-dimensional structure of the target protein to rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. dntb.gov.ua

A prime example is the optimization of furan-based inhibitors of the mycobacterial enzyme MbtI. researchgate.net Starting with a hit compound containing a nitro group, which is often a red flag for toxicity, researchers used its predicted binding mode to design new analogues. researchgate.net By replacing the nitro group with other substituents that maintained key interactions within the enzyme's active site, they successfully developed a new lead compound with strong inhibitory activity and a better safety profile. researchgate.net

Another application of this approach was in the design of novel DHODH inhibitors. nih.gov By observing structural similarities between known inhibitors, new compounds were designed that joined a biphenyl (B1667301) moiety to a hydroxyfurazanyl scaffold. Molecular modeling suggested these compounds adopted a binding mode similar to the known inhibitor brequinar. This hypothesis guided the synthesis of fluorinated analogues, which were predicted to have enhanced interactions with the hydrophobic ubiquinone channel, a prediction that was confirmed by their potent inhibitory activity. nih.gov

Investigation of Antimicrobial Potency

Nitrofuran derivatives are recognized as a class of synthetic chemotherapeutics with a broad spectrum of activity against a variety of microbial pathogens. ijabbr.com

Antibacterial Spectrum and Efficacy of Nitrofuran Derivatives

Nitrofurans exhibit satisfactory antimicrobial effects, often at micromolar concentrations, against a wide range of bacteria. ijabbr.com Their activity generally covers both Gram-positive and Gram-negative bacteria, although efficacy against some Gram-negative strains can be milder. ijabbr.com The antibacterial action of nitrofurans is believed to stem from the enzymatic reduction of the nitro group within the bacterial cell, which produces highly reactive intermediates that can damage cellular components, including DNA and ribosomes. researchgate.net

The spectrum of activity includes pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella planticola. ijabbr.com Importantly, research has focused on creating hybrid nitrofuran molecules to enhance their potency, especially against drug-resistant strains. ijabbr.com For instance, certain 5-nitrofuran-isatin molecular hybrids have demonstrated significant potency against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL. researchgate.net Furthermore, while the common nitrofuran antibiotic nitrofurantoin is not effective against Acinetobacter baumannii, rationally designed derivatives have shown potent activity against this problematic Gram-negative pathogen, with MIC values of 4 µM. nih.gov

| Compound Class | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Hybrid Nitrofuran Compound | S. aureus, B. subtilis, M. luteus | 0.8 µg/mL | ijabbr.com |

| 5-nitrofuran-isatin hybrid 6 | MRSA | 1 µg/mL | researchgate.net |

| 5-nitrofuran-isatin hybrid 5 | MRSA | 8 µg/mL | researchgate.net |

| Nitrofurantoin derivative 2 | A. baumannii | 4 µM | nih.gov |

| Nitrofurantoin derivative 16 | A. baumannii | 4 µM | nih.gov |

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

The biological efficacy of this compound and its analogues is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in deciphering the molecular features essential for their activity, guiding the design of more potent and selective compounds. A key structural feature for the antimicrobial activity of this class of compounds is the 5-nitrofuran ring, which is considered a necessary component for inducing a biological response. aimspress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate physicochemical properties of these derivatives with their antibacterial activity. aimspress.com These studies help in understanding which structural modifications are likely to enhance or diminish the desired biological effects. For instance, investigations into various nitrofuran derivatives have shown that while the enzymatic reduction of the nitro group is a required step for activity, it may not be the rate-determining one. nih.govresearchgate.net Furthermore, the specific arrangement of atoms and functional groups around the core structure can lead to high selectivity against different microbial pathogens, indicating that fine-tuning the molecular periphery is a viable strategy for developing targeted agents. mdpi.com

Influence of Substituent Position and Nature on Bioactivity

The type and position of substituents on the nitrofuran scaffold play a pivotal role in modulating biological activity. QSAR studies on several series of nitrofuran analogues have demonstrated that electronic factors significantly influence their antibacterial potency. nih.govacs.org

A comprehensive study on different sets of nitrofuran derivatives, including (E)-1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones, which are structurally related to the title compound, revealed a negative correlation between antibacterial activity (expressed as IC50) and electronic parameters like the Hammett substituent constant (σ). nih.gov This suggests that substituents with strong electron-withdrawing properties may decrease the antibacterial efficacy. The same studies found that hydrophobic factors did not play an important role in determining activity. nih.govacs.org

The following table details the effect of different substituents on the 5-position of the furan ring on the antibacterial activity against Staphylococcus aureus. The data is derived from a set of (E)-1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-one analogues. nih.gov

| Substituent (R) on Furan Ring | Hammett Constant (σm) | IC50 (µM) vs. S. aureus |

|---|---|---|

| H | 0.00 | 15.1 |

| CH3 | -0.07 | 16.5 |

| C2H5 | -0.07 | 16.5 |

| Cl | 0.37 | 22.1 |

| NO2 | 0.71 | 41.7 |

Other QSAR analyses on antitubercular nitrofuran derivatives have reinforced the necessity of the nitro-substituted furan ring for activity. aimspress.com These studies also suggested that for improved activity, the number of certain structural fragments like thiazole, morpholine (B109124), and thiophene (B33073) should be kept to a minimum. aimspress.com

Emerging Biological Targets and Mechanistic Hypotheses

The biological activity of nitrofuran derivatives is primarily attributed to the reductive activation of the 5-nitro group within the target cell. researchgate.netresearchgate.net This central mechanism involves the enzymatic reduction of the nitro group by bacterial nitroreductases (such as NfsA and NfsB) to generate highly reactive electrophilic intermediates. nih.govresearchgate.net These toxic intermediates, which can include nitroso and hydroxylamine (B1172632) species, are not specific to a single target. nih.govresearchgate.net Instead, they are capable of causing widespread cellular damage by binding to and disrupting a variety of essential macromolecules, including bacterial DNA, RNA, and proteins. nih.govyoutube.compatsnap.com This multi-targeted assault inhibits critical cellular processes such as protein synthesis, nucleic acid synthesis, cell wall synthesis, and key metabolic pathways like the citric acid cycle. nih.govyoutube.com

Beyond this well-established broad-spectrum antimicrobial mechanism, research into structurally similar compounds suggests other potential biological targets and activities.

Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. nih.gov Some furan-containing propenone derivatives have been shown to possess anti-angiogenic properties. nih.gov The proposed mechanism involves the suppression of Vascular Endothelial Growth Factor (VEGF) production and the inhibition of VEGF-induced signaling pathways. nih.gov This includes the downregulation of matrix metalloproteinase (MMP)-2 expression and the phosphorylation of extracellularly regulated kinase (ERK), both of which are crucial for endothelial cell migration and proliferation. nih.gov This suggests that compounds like this compound could potentially be explored as anti-angiogenic agents for cancer therapy.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a vital role in cell division. They are a validated target for anticancer drugs. mdpi.com A wide range of heterocyclic compounds, including some with furan moieties, are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. mdpi.comnih.gov The acrylic acid moiety, as part of a chalcone-like scaffold, is also present in some known tubulin inhibitors. nih.gov This structural resemblance raises the hypothesis that this compound or its analogues could potentially exert anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Future Directions and Perspectives in Research on E 3 5 4 Nitrophenyl Furan 2 Yl Acrylic Acid

Design and Synthesis of Advanced Furan-Acrylic Acid Chemical Libraries

A primary future direction involves the rational design and synthesis of extensive chemical libraries based on the (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid scaffold. The creation of such libraries allows for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. ijabbr.com Future synthetic efforts can be diversified by modifying three key regions of the molecule: the nitrophenyl ring, the furan (B31954) core, and the acrylic acid side chain.

Key strategies for library generation include:

Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, and amino groups) at different positions on the 4-nitrophenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing target binding affinity.

Modification of the Acrylic Acid Moiety: The carboxylic acid group can be converted into a range of esters, amides, or other bioisosteres to alter solubility, cell permeability, and metabolic stability.

Elaboration of the Furan Core: While more synthetically challenging, substitution at the C3 or C4 positions of the furan ring could provide novel derivatives with unique biological profiles.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonagashira, and Heck reactions, offer powerful tools for efficiently generating a diverse set of analogs, particularly for creating variations of the aryl substituent on the furan ring. researchgate.net

Table 1: Proposed Modifications for Furan-Acrylic Acid Library Generation

| Molecular Region | Potential Modifications | Objective | Relevant Synthetic Methods |

|---|---|---|---|

| 4-Nitrophenyl Group | Varying substituents (e.g., -Cl, -F, -CH₃, -OCH₃, -NH₂) | Optimize electronic properties, target interaction, and SAR exploration. | Suzuki Coupling, Buchwald-Hartwig Amination |

| Acrylic Acid Moiety | Esterification, Amidation, Conversion to bioisosteres (e.g., tetrazole) | Improve pharmacokinetics (solubility, permeability, stability). | Fischer Esterification, Peptide Coupling Reactions |

| Furan Ring | Introduction of substituents at C3/C4 positions | Explore novel chemical space and interactions with biological targets. | Directed lithiation, C-H activation |

Development of Novel and Sustainable Synthetic Methodologies

Advancing the synthesis of this compound and its derivatives through novel and sustainable "green" chemistry approaches is a critical research imperative. Traditional synthetic routes can be resource-intensive; therefore, future work should focus on methodologies that are more environmentally benign, cost-effective, and efficient.

Promising areas for development include:

Biomass-Derived Precursors: Utilizing carbohydrate-derived platform chemicals, such as furfural, as starting materials provides a renewable foundation for the synthesis of the furan core. researchgate.netnih.gov

Organocatalysis: Employing small organic molecules as catalysts, such as piperidinium (B107235) acetate, can replace heavy metal catalysts, often under milder, solvent-free conditions, leading to high yields and reduced environmental impact. researchgate.net

Photocatalysis and Flow Chemistry: Light-driven reactions, potentially using eco-friendly UVA light sources, can enable unique chemical transformations like [2+2] photocycloadditions for creating derivative structures. und.edu Combining these with flow chemistry setups can enhance reaction control, safety, and scalability.

Catalyst Innovation: The development of efficient and recyclable catalysts, such as heterogeneous acid catalysts (e.g., MeSO₃H/SiO₂) for esterification or rhodium-based catalysts for furan ring formation, can significantly improve the sustainability of the synthetic process. researchgate.netacs.org

Table 2: Comparison of Synthetic Methodologies for Furan-Acrylic Acids

| Methodology | Traditional Approach | Sustainable/Novel Alternative | Key Advantages |

|---|---|---|---|

| Starting Materials | Petroleum-based feedstocks | Biomass-derived furfurals. researchgate.net | Renewable, reduced carbon footprint. |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Organocatalysis, photocatalysis, recyclable heterogeneous catalysts. researchgate.netund.edu | Lower toxicity, reduced waste, catalyst reusability. |

| Reaction Conditions | Harsh solvents, high temperatures | Solvent-free conditions, aqueous media, ambient temperatures. researchgate.net | Improved energy efficiency, enhanced safety. |

| Reaction Vessels | Specialized glass reactors | Repurposed materials, continuous flow reactors. und.edu | Lower cost, better process control and scalability. |

Integration of Multi-Omics Data with Structural and Computational Studies

To fully elucidate the biological mechanisms of this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with structural and computational studies will provide a holistic understanding of the compound's effects on biological networks. ufz.denih.gov

This integrated approach involves:

Data Acquisition: Treating relevant biological systems (e.g., bacterial cultures or cancer cell lines) with the compound and collecting comprehensive datasets on changes in gene expression (RNA-Seq), protein abundance (mass spectrometry-based proteomics), and metabolite levels (metabolomics). nih.gov

Computational Modeling: Using computational docking and molecular dynamics simulations to predict the binding of the compound to its putative protein targets. nih.gov

Data Integration: Employing bioinformatic tools and pathway analysis methods to connect the molecular docking predictions with the observed multi-omics changes. ufz.de This helps to build a comprehensive model that links the direct binding of the compound to a target protein with the downstream functional consequences at the cellular level. nih.gov

This strategy can reveal novel targets, identify mechanisms of action and resistance, and uncover potential off-target effects, thereby guiding the development of more effective and safer therapeutic agents. nih.gov

Table 3: Multi-Omics Integration Strategy

| Omics Layer | Technology | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Identify genes and pathways transcriptionally up- or down-regulated upon compound exposure. |

| Proteomics | Mass Spectrometry | Quantify changes in protein expression and post-translational modifications, identifying potential targets. |

| Metabolomics | Mass Spectrometry, NMR | Reveal alterations in metabolic pathways, such as the iron acquisition pathway in bacteria. |

| Computational Studies | Molecular Docking, MD Simulations | Predict binding poses and affinity for specific protein targets, guiding experimental validation. |

Application as Molecular Probes for Investigating Biological Pathways

Given its defined biological activity, particularly its interference with iron acquisition in Mycobacterium tuberculosis, this compound is an excellent candidate for development into a molecular probe. Molecular probes are powerful tools designed to study biological pathways, identify protein targets, and visualize molecular processes within living cells.

Future research could focus on creating modified versions of the parent compound to serve as:

Affinity-Based Probes: Attaching a biotin (B1667282) tag to a non-critical position of the molecule would allow for pull-down experiments. These experiments can isolate the compound's direct binding partners from cell lysates, providing definitive identification of its molecular target(s).

Fluorescent Probes: Conjugating a fluorophore (e.g., fluorescein (B123965) or rhodamine) to the compound would enable researchers to visualize its subcellular localization using fluorescence microscopy. This could confirm, for example, whether the compound accumulates at the bacterial cell membrane or within the cytoplasm to exert its effect.

Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for the formation of a covalent bond between the probe and its target protein upon UV irradiation. This technique provides a stable complex that simplifies the identification of the target protein.

By transforming this compound from a potential drug candidate into a suite of chemical biology tools, researchers can gain deeper and more precise insights into the fundamental biological pathways it modulates.

Table 4: Potential Molecular Probes and Their Applications

| Probe Type | Required Modification | Experimental Application | Research Question Addressed |

|---|---|---|---|

| Affinity Probe | Conjugation of a biotin tag | Affinity chromatography, pull-down assays | What are the direct protein binding partners of the compound? |

| Fluorescent Probe | Conjugation of a fluorophore | Fluorescence microscopy, live-cell imaging | Where does the compound localize within the cell? |

| Photo-Affinity Probe | Incorporation of a photo-reactive group | Photo-crosslinking followed by proteomic analysis | Which protein does the compound bind to in a live cellular context? |

Q & A

Q. What are the established synthetic routes for (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a nitrophenyl-substituted furan precursor with an acrylic acid derivative. Key steps include:

- Suzuki-Miyaura Coupling : To attach the 4-nitrophenyl group to the furan ring using a boronic acid derivative and a palladium catalyst .

- Knoevenagel Condensation : For introducing the acrylic acid moiety via reaction with malonic acid derivatives under acidic or basic conditions .

- Optimization Factors : Reaction temperature (e.g., 80–100°C for Suzuki coupling), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) critically impact yields. For example, nitro group stability under acidic conditions requires pH monitoring to prevent premature reduction .

Q. How can spectroscopic techniques characterize the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the acrylic acid moiety (e.g., coupling constants J = 15–16 Hz for trans double bonds) and nitrophenyl substitution patterns. HSQC correlations resolve furan ring connectivity .

- UV-Vis Spectrophotometry : The nitro group’s strong absorption at ~400 nm (ε ≈ 10,000 M⁻¹cm⁻¹) enables quantification in solution. This method is validated against HPLC for purity assessment .

- FT-IR : Stretching vibrations at 1700–1720 cm⁻¹ (C=O of acrylic acid) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂) confirm functional groups .

Q. What are the solubility and stability profiles under varying pH conditions?

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility increases at alkaline pH (pKa ≈ 4.5 for the carboxylic acid group) due to deprotonation .

- Stability : The nitro group is prone to reduction under strongly acidic (pH < 2) or reductive conditions (e.g., H₂/Pd-C). Storage at neutral pH in inert atmospheres is recommended for long-term stability .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity in DFT studies?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electron-Withdrawing Effects : The nitro group lowers the HOMO energy (-8.2 eV vs. -7.5 eV for non-nitrated analogs), enhancing electrophilicity at the acrylic acid moiety .

- Charge Distribution : Nitro-induced polarization increases the furan ring’s electron deficiency, favoring nucleophilic attacks at the β-position of the acrylic acid .

- Reactivity Predictions : Meta-directing effects of the nitro group guide regioselective functionalization (e.g., bromination at the para position relative to fluorine in analogs) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

- Bioisosteric Modifications : Replacing the nitro group with trifluoromethyl (CF₃) or cyano (CN) groups alters bacterial membrane penetration. For example, CF₃ analogs show 4-fold higher MIC values against E. coli (MIC = 8 µg/mL vs. 32 µg/mL for nitro) due to enhanced hydrophobicity .

- Pharmacophore Mapping : The acrylic acid moiety’s carboxylate group chelates metal ions in bacterial enzymes (e.g., DNA gyrase), while the furan ring contributes to π-π stacking with aromatic residues .

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:

- Assay Conditions : Variations in buffer ionic strength or reducing agents (e.g., DTT) can stabilize/destabilize the nitro group .

- Cell Line Differences : Metabolic reduction of the nitro group to amino derivatives in mammalian cells alters activity profiles. Use of nitroreductase-deficient cell lines is recommended for consistency .

Q. What computational tools predict binding modes to biological targets?

- Molecular Docking (AutoDock Vina) : Simulates interactions with enzymes like COX-2, showing hydrogen bonding between the carboxylic acid and Arg120 (ΔG = -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Reveal stable binding over 100 ns trajectories, with RMSD < 2 Å for the nitro-furan core in ATP-binding pockets .

Methodological Insights

-

Synthetic Yield Optimization :

Reducing Agent Product Yield (%) Conditions H₂/Pd-C Dihydro analog 92 40 psi H₂, RT NaBH₄ Alcohol derivative 68 Ethanol, 0°C -

Spectroscopic Data :

- ¹H NMR (DMSO-d₆): δ 8.2–8.4 ppm (nitrophenyl protons), 6.7–7.1 ppm (furan ring), 6.3 ppm (trans-vinylic H, J = 15.5 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.